molecular formula C11H10BrN B13211920 7-Bromo-2,4-dimethylquinoline

7-Bromo-2,4-dimethylquinoline

Cat. No.: B13211920
M. Wt: 236.11 g/mol
InChI Key: KDXQFHHJUUWVFX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govaccelachem.com Initially named "leukol," its identity was later connected to the degradation products of quinine, an alkaloid from the cinchona tree bark known for its antimalarial properties. This link to a potent medicinal agent spurred early interest in the quinoline scaffold.

A pivotal moment in the evolution of quinoline chemistry was the development of synthetic methods to construct the quinoline ring system. The Skraup synthesis, reported in 1880, was a groundbreaking method involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. connectjournals.com This was followed by the development of other named reactions such as the Doebner-von Miller, Combes, and Friedländer syntheses, which provided access to a wide array of substituted quinolines. connectjournals.combldpharm.com These synthetic advancements shifted the focus from isolation from natural sources to the rational design and synthesis of novel quinoline derivatives, paving the way for their extensive investigation in various scientific fields. accelachem.com

Structural Features and Aromaticity of the Quinoline Scaffold

Quinoline (C₉H₇N) is a heterocyclic aromatic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring at two adjacent carbon atoms. mdpi.comacs.org This fusion results in a planar molecule, a key characteristic for its aromaticity.

The aromaticity of quinoline is a consequence of its adherence to Hückel's rule. The fused ring system contains a continuous loop of 10 delocalized π-electrons, which imparts significant stability to the molecule. epa.gov All atoms within the rings are sp² hybridized. epa.gov The lone pair of electrons on the nitrogen atom resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system, which is why quinoline exhibits weak basicity. mdpi.comepa.gov This electronic configuration is responsible for the compound's characteristic chemical reactivity and physical properties. acs.org

Table 1: Physicochemical Properties of Quinoline

Property Value
Chemical Formula C₉H₇N
Molar Mass 129.16 g/mol
Appearance Colorless hygroscopic liquid
Odor Strong, distinct
Boiling Point 237 °C

| Basicity (pKb) | ~9.5 |

This table presents generally accepted data for the parent compound, quinoline.

Academic Significance of Substituted Quinolines in Chemical Synthesis and Applied Sciences

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, largely due to the versatility offered by its substitution patterns. connectjournals.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its electronic, steric, and physicochemical properties. This has led to the development of a vast library of derivatives with diverse applications.

In applied sciences, substituted quinolines are integral to the development of pharmaceuticals, agrochemicals, and functional materials. connectjournals.com Notable examples include the antimalarial drugs chloroquine (B1663885) and primaquine, the antibacterial fluoroquinolones like ciprofloxacin, and the anticancer agent camptothecin. nih.gov The quinoline core acts as a pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. smolecule.com Beyond medicine, they are used in the manufacture of dyes, as corrosion inhibitors, and as ligands in organometallic catalysis. nih.govcymitquimica.com

Specific Research Focus on Halogenated and Alkylated Quinoline Derivatives

The introduction of halogen atoms and alkyl groups onto the quinoline scaffold is a common strategy in synthetic and medicinal chemistry to modulate biological activity and chemical reactivity. smolecule.comnih.gov

Halogenated Quinolines: The presence of a halogen, such as bromine or chlorine, significantly influences the electronic properties of the quinoline ring. Halogens are electron-withdrawing groups that can affect the reactivity of the ring towards electrophilic and nucleophilic substitution. In medicinal chemistry, halogenation can enhance a compound's lipophilicity, which may improve its ability to cross biological membranes, and can also lead to stronger interactions with biological targets. smolecule.com Research has shown that halogenated quinolines possess a broad spectrum of activities, including antibacterial, antimalarial, and anticancer properties. For instance, the position of the halogen can be critical for activity, as seen in various studies on antimalarial and antimicrobial agents. smolecule.com

Alkylated Quinolines: The addition of alkyl groups, such as methyl groups, primarily impacts the steric profile and lipophilicity of the quinoline derivative. These groups can influence how a molecule fits into the active site of an enzyme or receptor. Alkylation can also affect the solubility and metabolic stability of a compound. Research into alkylated quinolines has led to the discovery of compounds with anti-HIV and proteasome inhibitory activities. nih.gov The combination of both halogen and alkyl substituents allows for a multi-faceted approach to optimizing the properties of the quinoline scaffold for specific applications.

Overview of Research Directions for 7-Bromo-2,4-dimethylquinoline

While extensive research exists for the broader class of halogenated and alkylated quinolines, specific academic studies focusing on this compound are limited in the public domain. However, based on the established significance of its structural motifs, several research directions can be proposed.

Table 2: Structural Information for this compound

Property Detail
IUPAC Name This compound
CAS Number 103858-50-0
Molecular Formula C₁₁H₁₀BrN

| Molecular Weight | 236.11 g/mol |

Data sourced from chemical supplier catalogs. mdpi.com

The primary research direction for this compound is likely as a synthetic intermediate or building block . The presence of a bromine atom at the 7-position offers a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of more complex substituents. This makes it a valuable precursor for creating libraries of novel polysubstituted quinolines for screening in drug discovery programs.

Given the known biological activities of related compounds, another key research avenue would be the investigation of its pharmacological potential . Based on the activities of other bromo- and dimethyl-substituted quinolines, it could be hypothesized to possess anticancer, antimicrobial, or anti-inflammatory properties. cymitquimica.com Initial research would involve in vitro screening against various cell lines and microbial strains to identify any potential bioactivity.

Finally, the compound could be explored in the field of materials science . The quinoline scaffold is known to be a component of organic light-emitting diodes (OLEDs) and other functional materials. The specific substitution pattern of this compound could impart unique photophysical or electronic properties, making it a candidate for incorporation into new materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

7-bromo-2,4-dimethylquinoline

InChI

InChI=1S/C11H10BrN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3

InChI Key

KDXQFHHJUUWVFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Br)C

Origin of Product

United States

Chemical Transformations and Reactivity of 7 Bromo 2,4 Dimethylquinoline

Reactions Involving the Bromine Atom at Position 7

The carbon-bromine bond at the 7-position of the quinoline (B57606) ring is a primary site for functionalization. The bromine atom can be replaced or engaged in coupling reactions, providing a gateway to a diverse array of derivatives.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic system. Aromatic rings that are electron-deficient are more susceptible to nucleophilic attack.

For quinoline derivatives, the electron-withdrawing nature of the nitrogen atom deactivates the ring system towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen and in the adjacent carbocyclic ring. While the bromine atom in 7-Bromo-2,4-dimethylquinoline is not in the most activated position relative to the nitrogen, SNAr reactions can still proceed, often requiring forcing conditions such as high temperatures or the use of strong nucleophiles. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity.

Common nucleophiles used in SNAr reactions with bromoquinolines include amines, alkoxides, and thiolates, leading to the formation of amino-, ether-, and thioether-substituted quinolines, respectively.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. This compound can readily participate in a variety of these reactions, allowing for the introduction of diverse functional groups at the C7 position.

Suzuki Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new C-C bonds.

Heck Coupling: In the Heck reaction, the bromoquinoline is coupled with an alkene to form a new substituted alkene. This reaction is catalyzed by a palladium complex and typically requires a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C7 of the quinoline and a terminal alkyne. The reaction is co-catalyzed by palladium and copper complexes.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines to yield 7-aminoquinoline (B1265446) derivatives.

The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions using bromo-azaheterocyclic compounds as substrates, illustrating the potential transformations for this compound. researchgate.net

Coupling ReactionReagentsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, Base7-Aryl-2,4-dimethylquinoline
Heck CouplingAlkene, Pd catalyst, Base7-Alkenyl-2,4-dimethylquinoline
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base7-Alkynyl-2,4-dimethylquinoline
Buchwald-HartwigAmine, Pd catalyst, Base7-Amino-2,4-dimethylquinoline

This table is interactive. Click on the headers to sort the data.

Aryl bromides are standard precursors for the synthesis of organometallic reagents. mdpi.com this compound can be converted into its corresponding Grignard reagent, 7-(magnesiobromo)-2,4-dimethylquinoline, by reacting it with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). google.comrsc.org

The resulting Grignard reagent is a potent nucleophile and a strong base. It can react with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. This provides a pathway to introduce a range of substituents at the 7-position, including alcohols, ketones, and carboxylic acids.

Similarly, other organometallic species can be generated. For instance, treatment with strong bases like n-butyllithium can lead to lithium-halogen exchange, forming the corresponding 7-lithio-2,4-dimethylquinoline. This organolithium reagent exhibits similar reactivity to the Grignard reagent but is often more reactive.

Reactivity of the Quinoline Nitrogen and Aromatic Ring System

Beyond the reactions at the bromine-substituted carbon, the quinoline core itself is reactive. The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic, while the aromatic rings can undergo further substitution.

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The quinoline ring system is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, reactions can proceed, typically under more vigorous conditions.

The directing effects of the existing substituents on this compound must be considered to predict the regiochemical outcome of further substitution:

The quinoline nitrogen strongly deactivates the pyridine (B92270) ring and directs incoming electrophiles to the benzene ring, primarily at positions 5 and 8.

The methyl groups at C2 and C4 are activating and would direct ortho and para to themselves, but the pyridine ring is already deactivated.

The bromo group at C7 is deactivating but ortho-, para-directing. It will direct incoming electrophiles to positions 6 and 8.

Considering these combined effects, further electrophilic substitution is most likely to occur at the C5 or C8 positions of the benzene ring. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen with a Lewis acid catalyst). lumenlearning.com

The lone pair of electrons on the quinoline nitrogen atom makes it susceptible to oxidation. Treatment of this compound with an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide, can lead to the formation of the corresponding N-oxide. mdpi.org

The resulting this compound N-oxide exhibits altered reactivity compared to the parent quinoline. The N-oxide group is strongly electron-withdrawing, further deactivating the ring system towards electrophilic attack. However, it activates the C2 and C4 positions for nucleophilic substitution.

Reduction Reactions of the Quinoline Ring

The quinoline ring system is susceptible to reduction, yielding dihydroquinoline derivatives. While specific studies on the reduction of this compound are not extensively detailed in the provided search results, the reactivity of analogous quinoline structures suggests that this transformation is feasible. The presence of the electron-withdrawing bromine atom and the electron-donating methyl groups can influence the regioselectivity and reaction conditions required for the reduction of the heterocyclic ring.

Reactions at the Methyl Substituents at Positions 2 and 4

The methyl groups at the C2 and C4 positions of the quinoline ring are activated and can participate in a variety of chemical transformations. This reactivity is a cornerstone of quinoline chemistry, allowing for the synthesis of a diverse array of derivatives.

The oxidation of the methyl groups on the quinoline core represents a direct route to valuable aldehyde and carboxylic acid derivatives. For instance, the oxidation of 4-methylquinolines can be selectively achieved to produce the corresponding quinoline-4-carbaldehydes. researchgate.net A metal-free approach utilizing an I2/DMSO/O2 catalytic system has been developed for the aerobic oxidation of methyl groups, tolerating various functional groups, including halogens like bromine. researchgate.net

Another established method for the oxidation of methyl-substituted N-heteroaromatics is the use of selenium dioxide. researchgate.net This reagent can convert methylquinolines into their respective carboxylic acids. For example, 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carboxylic acid using SeO2 in dioxane. mdpi.org It is plausible that similar methodologies could be applied to this compound to selectively oxidize one or both methyl groups. The choice of oxidant and reaction conditions would be crucial to control the extent of oxidation and achieve selectivity between the C2 and C4 methyl positions.

PrecursorProductReagentReference
4-MethylquinolinesQuinoline-4-carbaldehydesI2/DMSO/O2 researchgate.net
2-MethylquinolineQuinoline-2-carboxylic acidSeO2 mdpi.org

The activated methyl groups of 2,4-dimethylquinoline (B72138) derivatives can undergo condensation reactions with aldehydes. These reactions, often of the Knoevenagel-type, provide a pathway to styrylquinoline derivatives. For example, 2-methyl-4-styrylquinolines can be converted to 2,4-distyrylquinolines through condensation with aromatic aldehydes catalyzed by indium trichloride. nih.gov

Kinetic studies on the condensation of 2-methylquinoline with benzaldehydes in acetic anhydride (B1165640) have shown that the reaction proceeds through addition, esterification, and elimination steps. rsc.org The addition step is typically rate-determining. rsc.org The presence of acetic acid catalyzes the addition, which is promoted by electron-withdrawing groups on the aldehyde. rsc.org It is expected that the methyl groups of this compound would exhibit similar reactivity in condensation reactions.

Reactant 1Reactant 2CatalystProduct TypeReference
2-Methyl-4-styrylquinolineAromatic aldehydeIndium trichloride2,4-Distyrylquinoline nih.gov
2-MethylquinolineBenzaldehydeAcetic anhydride/acetic acidtrans-β-(2-quinolyl)styrene rsc.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving quinoline derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

While specific kinetic data for substitution reactions on this compound is not available in the search results, studies on related systems provide valuable insights. For the condensation of 2-methylquinoline with benzaldehydes, kinetic analysis revealed a Hammett ρ value of +1.42 for the acetic acid-catalyzed addition step, indicating that the reaction is favored by electron-withdrawing substituents on the aldehyde. rsc.org The subsequent esterification of the intermediate alcohol with acetic anhydride has a smaller ρ value of +0.4. rsc.org These findings suggest that the reaction mechanism involves a buildup of negative charge in the transition state of the rate-determining step.

Mechanistic studies on quinoline chemistry have identified key intermediates and reaction pathways. For instance, in the condensation of 2-methylquinoline, a plausible mechanism involves the formation of 2-methylene-1,2-dihydroquinoline as a key intermediate. rsc.org In other transformations, such as C-H functionalization reactions, the formation of metal-based intermediates like rhodacycles has been proposed and supported by DFT calculations. rsc.org For palladium-catalyzed reactions, the formation of a palladacycle intermediate is often suggested. acs.org These studies highlight the diverse mechanistic pathways available to quinoline derivatives, which are influenced by the specific reactants, catalysts, and reaction conditions employed.

Upon a thorough and targeted search for scientific data pertaining exclusively to the chemical compound "this compound," it has been determined that there is insufficient detailed experimental research available in the public domain to construct the article as per the specified outline.

The explicit instructions require a focus solely on "this compound" and the generation of content based on detailed research findings for each specific subsection:

Structural Characterization and Spectroscopic Analysis of 7 Bromo 2,4 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The search results yielded information on various related but structurally distinct compounds, such as other bromo-quinoline derivatives or quinazolines. nih.govresearchgate.netchemicalbook.comnih.govnih.govekb.eg However, no specific single-crystal X-ray diffraction data, Hirshfeld surface analysis, detailed FT-IR, FT-Raman, or assigned NMR spectral data for 7-Bromo-2,4-dimethylquinoline could be located.

To adhere to the strict requirements of scientific accuracy and the exclusion of any information outside the explicit scope, the article cannot be generated. Using data from analogous compounds would violate the core instruction to focus solely on this compound and would amount to scientific inaccuracy within the context of the request. Therefore, in the absence of the necessary source data, fulfilling the request is not possible at this time.

Spectroscopic and Photophysical Profile of this compound Unavailable in Current Scientific Literature

A thorough review of scientific databases and scholarly articles has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite extensive searches for its structural and spectroscopic characterization, detailed research findings on its Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, advanced 2D NMR techniques, and electronic absorption and emission spectroscopy are not publicly available.

While general spectroscopic properties of the quinoline (B57606) scaffold and various bromo-substituted derivatives are well-documented, this information does not extend to the specific isomer this compound. Consequently, the creation of a detailed article with specific data tables and in-depth analysis as per the requested outline is not feasible at this time.

The requested sections and subsections require specific, experimentally determined data, which include:

Electronic Absorption and Emission Spectroscopy

Fluorescence and Photophysical Properties:Data on emission spectra, quantum yields, and excited-state lifetimes.

Without access to published research that specifically details the synthesis and characterization of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are needed to provide the necessary data for a comprehensive analysis of this particular compound.

Theoretical and Computational Investigations of 7 Bromo 2,4 Dimethylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a popular and powerful computational method due to its favorable balance between accuracy and computational cost. A DFT study of 7-Bromo-2,4-dimethylquinoline would typically begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles.

Following optimization, a range of electronic properties would be calculated. These include the total energy of the molecule, the dipole moment, and the distribution of atomic charges. Such data is fundamental to understanding the molecule's polarity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data)

Parameter Bond/Angle Value
Bond Length C2-C3 1.38 Å
Bond Length C7-Br 1.90 Å
Bond Angle C3-C4-N1 121.5°

Ab Initio Methods (e.g., Hartree-Fock, MP2) for High-Level Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer a higher level of theoretical accuracy.

Hartree-Fock theory provides a foundational approximation by considering each electron in the average field of all other electrons. To account for electron correlation, which is neglected in HF theory, post-Hartree-Fock methods like MP2 are employed. High-level calculations on this compound would provide benchmark data for its electronic structure and energy.

Analysis of Molecular Orbitals, Frontier Orbitals (HOMO/LUMO), and Electrostatic Potential Surfaces

The electronic behavior of a molecule is largely governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

An electrostatic potential (ESP) surface map would visually represent the charge distribution of this compound. This map illustrates regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Example Data)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Computational Spectroscopy and Property Prediction

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying the compound.

Prediction of Vibrational Frequencies and Intensities

The vibrational modes of this compound can be calculated to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular vibration, such as stretching, bending, or rocking of chemical bonds. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational bands.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Example Data)

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3050 Medium C-H stretch (aromatic)
1610 Strong C=C stretch (quinoline ring)

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule. The simulated NMR spectra can assist in the assignment of experimental chemical shifts and confirm the molecular structure.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Example Data)

Atom Chemical Shift (ppm)
C2 158.2
C4 145.7
C7 118.9

Calculation of UV-Vis Excitation Energies and Oscillator Strengths

The electronic absorption properties of this compound, which determine its UV-Vis spectrum, can be effectively predicted using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules. nih.govresearchgate.netmdpi.com This approach can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com

The calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p). researchgate.nettandfonline.com The choice of solvent can be incorporated into the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effect of the solvent environment on the electronic transitions. tandfonline.com For this compound, the primary electronic transitions are expected to be of the π→π* type, characteristic of aromatic systems. nih.gov The positions of the bromo and dimethyl substituents on the quinoline (B57606) ring will influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the calculated absorption wavelengths. tandfonline.com

Illustrative Data for Calculated Electronic Transitions of a Substituted Quinoline

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 3.54 350 0.12
S0 → S2 4.13 300 0.25
S0 → S3 4.59 270 0.08

Note: This data is hypothetical and serves to illustrate the typical output of a TD-DFT calculation for a quinoline derivative.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energetic Profiles

Conformational analysis of this compound would involve exploring the potential energy surface of the molecule to identify its most stable three-dimensional structures. The quinoline ring system is largely planar, but the methyl groups at positions 2 and 4 have rotational freedom. Computational methods can be used to calculate the energy associated with the rotation of these methyl groups to identify the lowest energy conformers.

Molecular mechanics or quantum mechanics methods can be used to perform a systematic scan of the torsional angles of the methyl groups. This would generate an energetic profile, showing the relative energies of different rotational conformations. While the energy barriers for methyl group rotation are generally low, identifying the global minimum energy conformation is crucial for subsequent studies like molecular docking. For more complex flexible molecules, molecular dynamics simulations can be employed to explore the conformational space more extensively over time, providing insight into the dynamic behavior of the molecule. nih.gov

In Silico Prediction of Biological Activities (e.g., Binding Affinity, SAR)

In the absence of experimental biological data for this compound, its potential biological activities can be predicted using various in silico methods. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. mdpi.combpasjournals.comresearchgate.net QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov By building a QSAR model based on a dataset of known active quinoline derivatives, the activity of this compound could be predicted. mdpi.comnih.gov The model would consider descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). bpasjournals.com

Pharmacophore modeling is another approach where a 3D arrangement of essential features responsible for a biological activity is identified. The structure of this compound could then be aligned with the pharmacophore to assess its potential for that specific activity. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using computational tools to evaluate the drug-likeness of the compound. researchgate.netmdpi.com These predictions are crucial in the early stages of drug discovery. ijprajournal.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. pensoft.netnih.gov Given that many quinoline derivatives exhibit anticancer activity by inhibiting protein kinases, a plausible biological target for this compound could be a kinase like Epidermal Growth Factor Receptor (EGFR) or c-Abl kinase. pensoft.netnih.govrsc.org

A molecular docking study would involve preparing the 3D structure of the target protein (often obtained from the Protein Data Bank) and the lowest energy conformer of this compound. Docking software would then be used to place the ligand into the active site of the protein and score the different binding poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). nih.govnih.gov The results would provide insights into the potential binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site, and a predicted binding affinity. nih.govresearchgate.net This information is valuable for understanding the potential mechanism of action and for designing more potent derivatives. scirp.org

Illustrative Molecular Docking Results for a Quinoline Derivative with a Protein Kinase

Ligand Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
This compound -8.5 Met793, Leu718, Val726 Hydrogen Bond, Hydrophobic
Reference Inhibitor -9.2 Met793, Cys797, Leu844 Hydrogen Bond, Pi-Alkyl

Note: This data is hypothetical and for illustrative purposes, showing a potential outcome of a molecular docking study.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data for the compound This compound corresponding to the detailed outline on its applications in medicinal chemistry. While the broader class of quinoline derivatives has been extensively studied for various biological activities, specific in vitro data for this compound in the areas of antimicrobial, antimalarial, antitubercular, cytotoxic, and enzyme inhibition activities is not sufficiently documented in the public domain to fulfill the requirements of the requested article.

Extensive searches for primary research articles and reviews detailing the synthesis and biological evaluation of this compound did not yield the specific data points required to populate the sections on:

Antimicrobial Activity Studies: No specific Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains were found for this compound.

Antimalarial Activity Investigations: There is no available data on the efficacy of this compound against Plasmodium falciparum or other malaria-causing strains.

Antitubercular Activity Research: Information regarding its activity against Mycobacterium tuberculosis is not present in the reviewed literature.

In Vitro Cytotoxic Activity: Specific IC₅₀ values against cancer cell lines such as HepG2 and MCF-7 for this particular compound have not been reported.

Enzyme Inhibition Studies: There is no evidence of studies investigating the inhibitory effects of this compound on EGFR tyrosine kinase or dihydroorotate (B8406146) dehydrogenase.

The user's instructions to focus solely on "this compound" and to strictly adhere to the provided outline cannot be met due to the absence of specific research findings for this compound. Generating content would require speculation or the use of data from structurally different quinoline derivatives, which would violate the core requirements of accuracy and specificity for the requested subject.

Therefore, this article cannot be generated at this time. Further experimental research would be required to determine the in vitro biological profile of this compound.

Applications in Medicinal Chemistry Research in Vitro Focus

Mechanistic Insights into In Vitro Biological Action

Investigation of Receptor Interactions and Binding Affinities

While specific receptor binding studies for 7-Bromo-2,4-dimethylquinoline are not extensively detailed in the available literature, research on analogous quinoline (B57606) structures provides a framework for understanding its potential interactions. Quinoline derivatives are known to interact with a wide array of biological targets. For instance, certain substituted quinazolines, a related class of compounds, have been shown to bind to the adenosine (B11128) triphosphate (ATP) binding site of Cyclin-Dependent Kinase 9 (CDK9). mdpi.com Molecular docking studies of these compounds revealed interactions with key residues such as Phe105 in the hinge region of the enzyme. mdpi.com Similarly, other quinazoline (B50416) derivatives have been designed to target the ATP binding sites of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net These interactions often involve hydrogen bonding between a nitrogen atom in the quinoline or quinazoline ring and key amino acid residues like Met796 in EGFR or Cys919 in VEGFR-2. researchgate.net Such findings suggest that this compound could be investigated for its affinity towards various kinase receptors, with the bromine and methyl groups influencing the specificity and strength of these interactions.

Analysis of Interference with Key Cellular Processes (e.g., DNA replication)

The quinoline scaffold is a well-established pharmacophore known to interfere with fundamental cellular processes, most notably DNA replication and maintenance. Certain highly brominated quinoline derivatives have demonstrated the ability to inhibit human topoisomerase I, a crucial enzyme involved in relaxing DNA supercoils during replication and transcription. nih.gov This inhibition disrupts DNA integrity and can lead to apoptotic cell death. nih.gov Furthermore, 4-aminoquinoline (B48711) derivatives are recognized as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a critical role in epigenetic regulation. nih.govresearchgate.net These compounds act as competitive inhibitors with respect to the DNA substrate, suggesting an interaction with the DNA molecule itself or the DNA-binding site of the enzyme. nih.govresearchgate.net This mechanism of interfering with DNA methylation is a key area of investigation in cancer research. nih.gov Given these precedents, this compound is a candidate for investigation into its potential to disrupt DNA replication and epigenetic modifications through similar mechanisms.

Structure-Activity Relationship (SAR) Elucidation

Understanding how the structural features of this compound contribute to its biological activity is crucial for designing more potent and selective molecules. SAR studies dissect the role of each substituent on the quinoline core.

Impact of Bromine Substitution on Biological Activities

The position and presence of halogen substituents on the quinoline ring dramatically influence biological activity. Studies on various quinoline derivatives show that the introduction of bromine atoms can significantly enhance antiproliferative effects. nih.gov For example, compounds featuring bromine atoms at the C-5 and C-7 positions showed significant inhibition of cancer cell proliferation, whereas other substitution patterns were inactive. nih.gov In the context of 6-bromo-quinazoline derivatives, the presence of a halogen at the 6-position has been noted to improve anticancer effects. nih.gov The bromine atom's electron-withdrawing nature and its size can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting how it binds to a biological target. The specific placement at the C-7 position in this compound is therefore a critical determinant of its potential biological activity profile.

The following table summarizes the antiproliferative activity of various brominated quinolines against several cancer cell lines, highlighting the importance of the substitution pattern.

Compound NameSubstitution PatternC6 IC₅₀ (µM)HeLa IC₅₀ (µM)HT29 IC₅₀ (µM)
3,5,6,7-Tetrabromo-8-methoxyquinoline3,5,6,7-Br---
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline5,7-Br---
6,8-Dibromo-5-nitroquinoline6,8-Br, 5-NO₂50.024.126.2
6,8-Dibromoquinoline6,8-BrNo ActivityNo ActivityNo Activity
3,6,8-Tribromoquinoline3,6,8-BrNo ActivityNo ActivityNo Activity

Data sourced from a study on highly brominated quinolines. nih.gov IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Influence of Other Structural Modifications on Target Interaction

Modifying the this compound core by introducing other functional groups is a common strategy to enhance target interaction and potency. Research has shown that adding groups like piperazine (B1678402) or morpholine (B109124) to a bromoquinoline scaffold can lead to derivatives with strong antiproliferative and apoptotic effects. nih.gov The introduction of a nitro group at the C-5 position of a dibromoquinoline was found to amplify its anticancer effects significantly. nih.gov These modifications can introduce new hydrogen bond donors or acceptors, alter the molecule's solubility, or provide new points of interaction with the biological target. For example, in the development of CDK9 inhibitors, the addition of a sulphonamide moiety to a quinazolinone core was found to be essential for activity, forming hydrogen bonds with key residues in the enzyme's active site. mdpi.com

Rational Design and Synthesis of Potent Derivatives for Further In Vitro Exploration

The insights gained from SAR studies provide a foundation for the rational design of new derivatives with improved properties. This process involves a targeted approach to synthesis, aiming to optimize interactions with a specific biological target. For instance, based on the knowledge that 6-bromo-quinazolines have anticancer potential, new series of derivatives can be synthesized by adding various alkyl or substituted benzyl (B1604629) groups to the core structure. nih.gov The synthesis of such derivatives often involves multi-step reaction sequences. A common approach begins with a substituted anthranilic acid, which is cyclized to form the quinazoline ring, followed by the introduction of various side chains through nucleophilic substitution reactions. nih.govresearchgate.net For example, a 6-bromo-2-mercapto-quinazoline intermediate can be reacted with a variety of alkyl halides to produce a library of compounds for biological screening. nih.gov This rational, iterative process of design, synthesis, and in vitro testing is fundamental to the development of novel therapeutic agents based on the this compound scaffold. nih.gov

Applications in Materials Science and Other Scientific Fields

Advanced Materials Development

The functionalized quinoline (B57606) structure serves as a versatile building block for creating sophisticated organic materials with tailored properties for electronic and optical applications.

The presence of a bromine atom at the 7-position provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This functionality allows 7-Bromo-2,4-dimethylquinoline to be used as a monomer for the synthesis of novel conjugated polymers. By incorporating the quinoline moiety into a polymer backbone, materials with enhanced thermal stability, specific photoluminescence characteristics, and desirable electronic properties can be developed. The quinoline unit itself can impart rigidity and favorable charge-transport properties to the polymer chain, making such materials potentially suitable for a range of applications in materials science.

Quinoline and its derivatives are recognized for their luminescent properties and have been investigated for use in organic electronic devices. researchgate.net Specifically, they are considered valuable scaffolds for creating materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net The quinoline core can function as an electron-transporting or emissive layer in an OLED device. The substitution pattern on the quinoline ring, including the bromo and dimethyl groups in this compound, plays a crucial role in tuning the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning directly influences the emission color and efficiency of the resulting device. nih.gov Research into various quinoline derivatives has demonstrated their potential to produce emission across the visible spectrum, particularly in the blue region, which is attractive for display and lighting technologies. researchgate.net

Aggregation-Induced Emission (AIE) Studies

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation. This property is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes. sioc-journal.cn Quinoline-based structures have been explored for their AIE properties.

In studies on related quinoline-malononitrile (QM) derivatives, the introduction of a halogen substituent, such as bromine, was found to play a significant role in the AIE quantum yield. sioc-journal.cn While weakly fluorescent in a molecularly dissolved state (e.g., in THF solution), these compounds exhibit enhanced emission in an aggregated state, for instance, in a mixture of THF and water. sioc-journal.cn The halogen atom influences the aggregated microenvironment and the resulting photophysical properties. The research on these AIE-active QM derivatives provides a platform for developing advanced fluorescent materials. sioc-journal.cn

Table 1: Photophysical Properties of Substituted Quinoline-Malononitrile (QM) AIEgens in Aggregated State Data derived from studies on analogous AIE-active compounds to illustrate substituent effects.

CompoundSubstituent GroupEmission Wavelength (λem) in Aggregated State
QM-H-H528 nm
QM-F-F530 nm
QM-Br-Br536 nm
QM-I-I545 nm
QM-N-N(CH₃)₂614 nm

Ligand Design for Coordination Chemistry

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating with metal ions. This allows quinoline derivatives, including this compound, to function as effective ligands in coordination chemistry.

Quinoline-based ligands form stable complexes with a wide array of transition metals, including but not limited to copper (Cu), platinum (Pt), manganese (Mn), cobalt (Co), nickel (Ni), and zinc (Zn). researchgate.netrsc.org The coordination can occur through the nitrogen atom, forming a strong sigma bond with the metal center. The electronic properties of the quinoline ligand, which are modulated by its substituents, influence the stability and characteristics of the resulting metal complex. The electron-donating methyl groups at the 2- and 4-positions increase the electron density on the ring and enhance the Lewis basicity of the nitrogen atom, thereby strengthening its coordination to a metal. Conversely, the electron-withdrawing bromine atom at the 7-position can reduce this basicity. The net effect is a balance of these electronic influences, allowing for fine-tuning of the ligand's interaction with the metal center.

Table 2: Examples of Transition Metal Complexes with Quinoline-Based Ligands This table presents generalized examples of complex types formed with quinoline derivatives.

Metal IonLigand TypeTypical Coordination Geometry
Copper(II)Substituted QuinolineSquare Planar, Tetrahedral
Platinum(II)Quinoline-appended StibaneSquare Planar
Cobalt(II)Schiff base (Julolidine-Quinoline)Octahedral
Nickel(II)Schiff base (Julolidine-Quinoline)Octahedral
Zinc(II)Schiff base (Julolidine-Quinoline)Tetrahedral

Metal complexes featuring quinoline-based ligands have demonstrated significant utility in homogeneous catalysis. acs.org The ligand plays a crucial role by stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the catalytic transformation. The steric and electronic environment provided by the ligand, which can be precisely adjusted through substitution on the quinoline ring, is key to the catalyst's performance. researchgate.net

For example, copper(II) complexes bearing quinoline-based ligands have been successfully employed as efficient photocatalysts for atom transfer radical addition (ATRA) reactions under white light irradiation. rsc.org In such systems, the quinoline ligand provides a robust coordination environment for the copper center, enabling it to effectively promote the desired chemical reaction while inhibiting unwanted side reactions like radical polymerization. rsc.org The ability to tune the ligand's properties allows for the optimization of catalytic activity for a wide range of substrates. researchgate.net

Analytical Chemistry Applications

The field of analytical chemistry perpetually seeks novel compounds with unique spectroscopic properties for the development of advanced sensing and detection methodologies. While the specific compound this compound has not been extensively documented in dedicated analytical studies, its core structure, a substituted quinoline, places it within a class of compounds known for their significant potential in this domain. The inherent photophysical properties of the quinoline scaffold, combined with the electronic influence of its substituents—a bromine atom and two methyl groups—suggest that this compound could serve as a valuable building block or a direct participant in various analytical applications.

The utility of a molecule as a spectroscopic probe is fundamentally linked to its ability to exhibit changes in its optical properties, such as absorption or fluorescence, in response to specific environmental changes or interactions with analytes. Quinoline and its derivatives are well-regarded for their fluorescent properties, which can be finely tuned by the nature and position of substituents on the quinoline ring.

The introduction of a bromine atom at the 7-position and methyl groups at the 2- and 4-positions of the quinoline ring in this compound is expected to modulate its electronic structure and, consequently, its spectroscopic behavior. The electron-withdrawing nature of the halogen atom, in concert with the electron-donating character of the methyl groups, can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This modulation is a key principle in the design of fluorescent probes. For instance, numerous quinoline-based sensors have been developed for the detection of metal ions, with the sensing mechanism often relying on the chelation-enhanced fluorescence (CHEF) effect.

Although specific studies detailing the application of this compound as a spectroscopic probe are not prevalent in the current body of scientific literature, the foundational principles of fluorescence and molecular sensing suggest its potential. Future research could explore its responsiveness to various analytes, such as metal ions or changes in pH, which are known to interact with the quinoline nitrogen. The table below presents spectroscopic data for related quinoline derivatives to provide a comparative context for the potential properties of this compound.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Application
Quinoline3133600.03Parent Compound
8-Hydroxyquinoline318420-Metal Ion Sensor
6-Methoxyquinoline3253950.12Fluorescent Standard
2-Methylquinoline (B7769805)316365-Precursor

The development of novel detection methods is a cornerstone of analytical chemistry, enabling the quantification of a wide array of chemical and biological species with high sensitivity and selectivity. The quinoline scaffold has been successfully employed in the design of chemosensors for various analytes. rsc.orgmdpi.comrsc.org Halogenated quinolines, in particular, have been a subject of interest due to the unique electronic and steric properties imparted by the halogen substituents. oup.com

The presence of a bromine atom in this compound offers a site for further chemical modification, which could be exploited in the development of targeted detection methods. For instance, the bromine can be a reactive handle for cross-coupling reactions, allowing for the attachment of specific recognition moieties (e.g., receptors for biomolecules or chelating agents for specific metal ions). Upon binding of the target analyte to this recognition site, a conformational change or an electronic perturbation could be transduced to the quinoline core, resulting in a measurable change in its spectroscopic signal.

While dedicated detection methods based on this compound have not been reported, the principles of sensor design provide a clear pathway for its potential utilization. For example, a detection method could be conceptualized where the fluorescence of the quinoline core is quenched in its native state and is "turned on" upon interaction with a specific analyte. This "off-on" switching mechanism is a highly desirable feature in the design of sensitive and selective fluorescent probes. The development of such a method would necessitate a thorough characterization of the photophysical properties of this compound and its derivatives.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is paramount in modern chemistry. For 7-Bromo-2,4-dimethylquinoline, future research will likely focus on moving beyond traditional condensation reactions, which often require harsh conditions and produce significant waste.

Key areas of exploration include:

C-H Activation/Functionalization: Direct, late-stage C-H functionalization is a powerful strategy for streamlining synthesis. Future work could target the development of catalytic systems (e.g., using palladium, rhodium, or copper) that can selectively introduce the bromo and methyl groups onto a pre-formed quinoline (B57606) core, or vice-versa, build the quinoline ring from appropriately functionalized precursors via C-H activation. This approach enhances atom economy by avoiding the need for pre-functionalized starting materials.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrosynthesis offer green alternatives to traditional methods. mdpi.com Research into light-mediated reactions or electrochemical cyclizations to construct the quinoline ring could lead to milder reaction conditions, reduced energy consumption, and unique reactivity patterns not accessible through thermal methods. mdpi.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. acs.org Developing a continuous flow process for the synthesis of this compound could be a significant step towards its efficient and large-scale production. acs.org

Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity and sustainability. While challenging, the discovery or engineering of enzymes for quinoline synthesis represents a long-term goal for green chemistry.

A comparative table of potential synthetic strategies is presented below.

MethodologyPotential AdvantagesKey Challenges
C-H ActivationHigh atom economy, reduced stepsCatalyst cost, regioselectivity control
PhotocatalysisMild conditions, novel reactivityScalability, quantum yield efficiency
Flow ChemistryHigh throughput, safety, scalabilityInitial equipment cost, process optimization
Sustainable CatalysisUse of earth-abundant metals, reduced wasteCatalyst stability and efficiency

Investigation of Undiscovered Chemical Reactivity Patterns

The bromine atom at the 7-position is a versatile chemical handle, making this compound an ideal substrate for a variety of transformations. While cross-coupling reactions are predictable, future research should aim to uncover more novel reactivity.

Prospective research directions include:

Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig reactions, exploring more complex couplings, such as C-H/C-Br couplings or multi-component reactions, could rapidly build molecular complexity. Using this compound as a platform, a diverse library of derivatives can be generated for biological screening.

Photoredox Catalysis: The bromine atom can participate in single-electron transfer (SET) processes under photoredox conditions. This could enable novel transformations, such as radical-based additions or cyclizations, that are not possible with traditional ionic chemistry.

Functionalization of the Methyl Groups: The methyl groups at the 2- and 4-positions are not merely passive substituents. Research into their functionalization, for example, through radical bromination followed by nucleophilic substitution or through C-H activation, could open up new avenues for derivatization.

Integration of Advanced Characterization Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for rational drug design and materials development. While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide deeper insights. impactfactor.org

Future characterization efforts should involve:

Single-Crystal X-ray Diffraction: Obtaining high-quality crystals of the parent compound and its derivatives is essential for unambiguously determining their solid-state structures. This information is invaluable for understanding intermolecular interactions and for validating computational models.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) are crucial for assigning the complex spectra of substituted quinolines. ekb.eg Solid-state NMR could also provide information about the structure and dynamics in the solid phase.

Computational Spectroscopy: Combining experimental spectroscopic data (e.g., UV-Vis, IR, NMR) with high-level computational predictions can lead to a more robust and detailed assignment of spectral features and a deeper understanding of the molecule's electronic structure. researchgate.net

Synergistic Combination of Computational and Experimental Methodologies

The integration of computational chemistry with experimental work can accelerate the discovery process and provide insights that are difficult to obtain through experiments alone. nih.gov This synergistic approach is particularly valuable for predicting properties and guiding experimental design.

Key areas for this integrated approach include:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity of reactions, and understand the role of catalysts. This can help in optimizing reaction conditions and in discovering new transformations. nih.gov

Virtual Screening and Drug Design: If a biological target is identified, computational tools like molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound and its virtual derivatives bind to the target. nih.govorientjchem.org This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources.

Predicting Physicochemical and ADMET Properties: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can be used to predict properties like solubility, lipophilicity, and metabolic stability (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). This information is critical in the early stages of drug discovery.

Identification of New In Vitro Biological Targets and Modalities

The quinoline core is a well-known "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. acs.orgnih.gov The specific substitution pattern of this compound suggests it could have unique biological activities.

Future research should focus on:

Broad-Spectrum In Vitro Screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines, bacteria, fungi, and viruses, to identify potential therapeutic areas. nih.govnih.gov Assays could include cell viability, enzyme inhibition, and receptor binding studies.

Target Identification and Mechanism of Action Studies: If promising activity is found, the next step is to identify the specific molecular target. nih.gov This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches. Once a target is identified, further studies are needed to elucidate the precise mechanism of action.

Kinase Inhibition Profiling: Many quinoline derivatives are known to be kinase inhibitors. rsc.org Screening this compound against a panel of kinases could reveal its potential as an anticancer or anti-inflammatory agent.

Exploration as a Bio-probe or Imaging Agent: The quinoline scaffold is often fluorescent. The potential of this compound and its derivatives as fluorescent probes for biological imaging or as tools for chemical biology research should be investigated.

The table below outlines potential biological targets for substituted quinolines.

Biological Target ClassTherapeutic AreaExamples of Quinolines' Role
Protein KinasesOncology, InflammationInhibitors of EGFR, HER2, and other kinases. rsc.org
DNA TopoisomerasesOncology, AntibacterialIntercalating agents or enzyme inhibitors. nih.gov
G-Protein Coupled Receptors (GPCRs)VariousAgonists or antagonists for various GPCRs.
ProteasesAntiviral, AntiparasiticInhibitors of viral or parasitic proteases.
TubulinOncologyInhibitors of tubulin polymerization. nih.gov

Q & A

Q. What frameworks assist in analyzing contradictory data (e.g., conflicting spectroscopic vs. crystallographic results)?

  • Methodology : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use PICO (Population, Intervention, Comparison, Outcome) to structure validation experiments. Cross-validate using multiple techniques (e.g., NMR, SCXRD, DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.